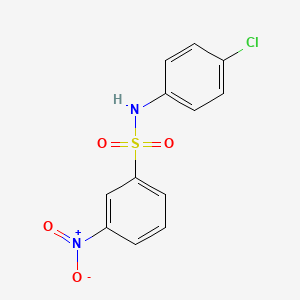

N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Chlorophényl)-3-nitrobenzènesulfonamide est un composé organique appartenant à la classe des sulfonamides. Il se caractérise par la présence d'un groupe sulfonamide lié à un cycle benzénique, qui est en outre substitué par un groupe nitro et un groupe chlorophényl.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-(4-Chlorophényl)-3-nitrobenzènesulfonamide implique généralement la réaction de la 4-chloroaniline avec le chlorure de 3-nitrobenzènesulfonyle. La réaction est effectuée en présence d'une base, comme la triéthylamine, dans un solvant organique comme le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par recristallisation ou chromatographie sur colonne pour obtenir le produit souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle de N-(4-Chlorophényl)-3-nitrobenzènesulfonamide peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, peut encore améliorer la scalabilité de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

N-(4-Chlorophényl)-3-nitrobenzènesulfonamide subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution aromatique nucléophile, où le groupe nitro peut être remplacé par d'autres nucléophiles.

Réactions de réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.

Réactions d'acylation : Le groupe sulfonamide peut subir des réactions d'acylation avec des chlorures d'acyle pour former des dérivés N-acyle.

Réactifs et conditions courantes

Substitution nucléophile : Méthylate de sodium dans le méthanol.

Réduction : Hydrogène gazeux avec du palladium sur carbone.

Acylation : Chlorures d'acyle en présence d'une base comme la pyridine.

Principaux produits formés

Dérivés aminés : La réduction du groupe nitro forme le N-(4-Chlorophényl)-3-aminobenzènesulfonamide.

Dérivés N-acyle : Les réactions d'acylation produisent divers sulfonamides N-acyle.

Applications de la recherche scientifique

N-(4-Chlorophényl)-3-nitrobenzènesulfonamide présente plusieurs applications de recherche scientifique :

Chimie médicinale : Il est utilisé comme élément constitutif pour la synthèse de composés pharmaceutiques ayant des propriétés antibactériennes et anti-inflammatoires potentielles.

Science des matériaux : Le composé est étudié pour son utilisation dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.

Études biologiques : Il sert de sonde dans les tests biochimiques pour étudier l'inhibition enzymatique et les interactions protéiques

Mécanisme d'action

Le mécanisme d'action de N-(4-Chlorophényl)-3-nitrobenzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe sulfonamide peut imiter la structure des substrats naturels, permettant au composé de se lier au site actif des enzymes et d'inhiber leur activité. Cette inhibition peut perturber diverses voies biochimiques, conduisant aux effets thérapeutiques souhaités .

Applications De Recherche Scientifique

N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anti-inflammatory properties.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and protein interactions

Mécanisme D'action

The mechanism of action of N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(4-Chlorophényl)-4-nitrobenzènesulfonamide

- N-(4-Chlorophényl)-2-nitrobenzènesulfonamide

- N-(4-Chlorophényl)-3-nitrobenzènesulfonamide

Unicité

N-(4-Chlorophényl)-3-nitrobenzènesulfonamide est unique en raison du positionnement spécifique du groupe nitro sur le cycle benzénique, ce qui influence sa réactivité et son interaction avec les cibles biologiques. Cet isomère de position peut entraîner des activités biologiques et des propriétés chimiques différentes par rapport à ses analogues .

Activité Biologique

N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H10ClN2O4S. The structure features a sulfonamide group attached to a benzene ring that is further substituted with both a nitro group and a chlorophenyl moiety. This unique arrangement contributes to its biological efficacy.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, specifically dihydropteroate synthase. This enzyme plays a crucial role in the synthesis of folic acid in bacteria, and its inhibition disrupts bacterial growth and replication, leading to cell death. The presence of the nitro group enhances the compound's reactivity and interaction with biological targets, potentially increasing its antimicrobial potency.

Biological Activity Overview

This compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. It disrupts essential metabolic pathways in bacteria, leading to their growth inhibition.

- Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.

- Antiproliferative Effects : Research indicates that similar sulfonamide compounds can exhibit antiproliferative activity against cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound found that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Studies

In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential utility in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

Research on related sulfonamide compounds has provided insights into the structure-activity relationship (SAR), highlighting that modifications to the nitro and chlorophenyl groups can significantly impact biological activity. For instance, compounds with multiple electron-withdrawing groups tend to exhibit enhanced potency against specific bacterial targets .

Propriétés

Formule moléculaire |

C12H9ClN2O4S |

|---|---|

Poids moléculaire |

312.73 g/mol |

Nom IUPAC |

N-(4-chlorophenyl)-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H9ClN2O4S/c13-9-4-6-10(7-5-9)14-20(18,19)12-3-1-2-11(8-12)15(16)17/h1-8,14H |

Clé InChI |

HLZQHQRQJIRVDH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.